4-Oxazolecarboxaldehyde, 2-amino-
Description
4-Oxazolecarboxaldehyde, 2-amino- (hypothetical structure: C₄H₃N₂O₂) is an oxazole derivative featuring a carboxaldehyde group at position 4 and an amino group at position 2 of the heterocyclic ring. These compounds are of interest in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive aldehyde moiety and tunable electronic properties from substituents on the oxazole ring .
Properties
IUPAC Name |
2-amino-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZRVIBAOCXJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304727 | |
| Record name | 2-Amino-4-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240601-34-6 | |
| Record name | 2-Amino-4-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240601-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarboxaldehyde, 2-amino- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-oxazoline with formic acid, which leads to the formation of the desired oxazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-Oxazolecarboxaldehyde, 2-amino- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxazolecarboxaldehyde, 2-amino- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Oxazolecarboxylic acid
Reduction: 4-Oxazolecarbinol
Substitution: Various substituted oxazole derivatives
Scientific Research Applications
Pharmaceutical Applications
4-Oxazolecarboxaldehyde, 2-amino- serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form diverse biologically active compounds makes it a valuable building block in drug development.
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of several bioactive molecules, including:
- Antimicrobial agents : Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties, making them candidates for new antibiotics .
- Anti-inflammatory drugs : Some oxazole derivatives have shown potential in reducing inflammation and pain in preclinical studies .
Case Study: Antimicrobial Activity
A study conducted on oxazole derivatives demonstrated their effectiveness against various bacterial strains, showcasing the potential for developing new antibiotics from 4-oxazolecarboxaldehyde derivatives. The derivatives were tested for Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, yielding promising results.
Material Science Applications
4-Oxazolecarboxaldehyde, 2-amino- is also explored for its applications in material science, particularly in the synthesis of polymers.
Polymerization
The compound can undergo living cationic ring-opening polymerization to form poly(oxazoline)s, which are versatile materials with potential uses in drug delivery systems and biomaterials .
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Glass Transition Temp | Varies by polymer type |
| Solubility | Soluble in polar solvents |
Ligand Development
In asymmetric catalysis, ligands derived from 4-oxazolecarboxaldehyde are used due to their chiral properties. These ligands facilitate various catalytic transformations, enhancing reaction selectivity and efficiency.
Asymmetric Catalysis
Chiral 2-oxazoline ligands derived from this compound have been extensively studied for their application in:
- Enantioselective synthesis : They improve the yield of chiral products significantly compared to non-chiral ligands.
- Metal-catalyzed reactions : These ligands are effective in reactions such as cross-coupling and hydrogenation .
Analytical Applications
The compound is also used as a reagent in analytical chemistry for the detection and quantification of other compounds.
Gas Chromatography
Derivatives of 4-oxazolecarboxaldehyde can be analyzed through gas chromatography (GC), allowing for the identification of fatty acids through dimethyloxazoline derivatives .
Mechanism of Action
The mechanism of action of 4-Oxazolecarboxaldehyde, 2-amino- involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxazolecarboxaldehyde Derivatives
The following table summarizes key structural and functional differences between 4-Oxazolecarboxaldehyde, 2-amino-, and its analogs:
*Hypothetical molecular weight based on formula.
Key Structural and Functional Insights:
- Electronic Effects : Substituents like methyl (electron-donating) or azido (electron-withdrawing) alter the oxazole ring’s electron density, impacting reactivity in nucleophilic additions or cycloadditions .
- Steric Influence : Bulky groups (e.g., phenyl in 5-Methyl-2-phenyl-4-oxazolecarboxaldehyde) hinder reaction kinetics but stabilize intermediates in multi-step syntheses .
- Functional Group Synergy: The 2-(2-aminophenyl) derivative combines aldehyde and amine groups, enabling applications in metal-organic frameworks (MOFs) or bioactive molecule synthesis .
Physicochemical Data:
- Melting Points : Derivatives such as 2-(4-methylphenyl)hydrazinylidene-ethanamide (288°C) and 2-(4-methoxyphenyl) analog (274°C) indicate high thermal stability, likely due to hydrogen bonding and aromatic stacking .
Biological Activity
4-Oxazolecarboxaldehyde, 2-amino- is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, cytotoxic, and potential therapeutic applications.
Chemical Structure and Properties
4-Oxazolecarboxaldehyde, 2-amino- features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of 4-oxazolecarboxaldehyde exhibit notable antimicrobial properties. A study synthesized several oxazole-based compounds and evaluated their antimicrobial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Cytotoxic Effects
The cytotoxicity of 4-oxazolecarboxaldehyde derivatives has also been investigated. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines. For instance, one study reported that specific analogs exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
The mechanism of action for the biological activity of 4-oxazolecarboxaldehyde is believed to involve interaction with cellular enzymes and receptors. Preliminary studies suggest that these compounds may inhibit key metabolic pathways in bacteria and cancer cells, disrupting their growth and survival .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized a series of N-acyl-α-amino acids derived from 4-oxazolecarboxaldehyde and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that several compounds displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of 4-oxazolecarboxaldehyde derivatives on human breast cancer cells (MCF-7). The study found that specific derivatives led to a decrease in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment .
Data Tables
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| 4-Oxazolecarboxaldehyde Derivative A | E. coli | 25 | 15 |
| 4-Oxazolecarboxaldehyde Derivative B | S. aureus | 30 | 10 |
| 4-Oxazolecarboxaldehyde Derivative C | Human Breast Cancer (MCF-7) | N/A | 8 |
Q & A
Q. What strategies validate the biological relevance of 2-amino-4-oxazolecarboxaldehyde derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
